In-Depth Technical Guide: NMR Characterization of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride
In-Depth Technical Guide: NMR Characterization of tert-Butyl 3-Hydrazinylpropanoate Hydrochloride
Executive Summary
tert-Butyl 3-hydrazinylpropanoate hydrochloride (CAS: 1949815-79-5) is a highly versatile bifunctional building block widely utilized in drug development for the synthesis of pyrazoles, pyrazolones, and complex peptidomimetics. Accurate structural verification of this intermediate is critical before downstream coupling reactions. This whitepaper provides a comprehensive, field-proven framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing not just the empirical chemical shifts, but the underlying quantum mechanical and environmental causalities that dictate them.
Experimental Protocols & Causality
To ensure a self-validating and highly reproducible NMR acquisition, the choice of solvent and acquisition parameters must be tailored to the compound's specific physicochemical properties.
Solvent Selection: The Causality of DMSO-d 6
The hydrochloride salt of tert-butyl 3-hydrazinylpropanoate is highly polar and forms a robust ionic lattice.
-
Chloroform-d (CDCl 3 ): Fails to adequately solvate the ionic salt, leading to poor signal-to-noise ratios.
-
Deuterium Oxide (D 2 O): While providing excellent solubility, D 2 O causes rapid, complete deuterium exchange of the labile hydrazinium protons (-NH-NH 3+ ), rendering them invisible in the 1 H spectrum.
-
Dimethyl Sulfoxide-d 6 (DMSO-d 6 ): The optimal choice. DMSO-d 6 disrupts the ionic lattice for high solubility while its strong hydrogen-bond accepting nature significantly slows down the chemical exchange rate of the amine/ammonium protons. This allows the critical hydrazinium protons to be observed.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning and matching of the probe to the 1 H and 13 C frequencies to maximize the quality factor ( Q ) of the RF coils.
-
Shimming: Optimize the Z-axis shims to ensure B0 magnetic field homogeneity. The TMS signal should have a linewidth at half-height ( W1/2 ) of ≤0.5 Hz.
-
1 H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay ( d1 ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the tert-butyl protons for accurate integration. Acquire 16 scans.
-
13 C Acquisition: Run a proton-decoupled carbon sequence (zgpg30 with WALTZ-16 decoupling). Set d1 to 2.0 seconds and acquire 512–1024 scans depending on concentration.
Caption: Standardized workflow for quantitative NMR acquisition of polar hydrochloride salts.
1 H NMR Chemical Shift Assignments
The 1 H NMR spectrum of tert-butyl 3-hydrazinylpropanoate hydrochloride is defined by three distinct aliphatic environments and one broad exchangeable region.
Quantitative Data Summary ( 1 H NMR, 400 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| 1.41 | Singlet (s) | 9H | - | -C(CH 3 ) 3 (tert-butyl) |
| 2.58 | Triplet (t) | 2H | 6.8 | -CH 2 -C=O ( α -position) |
| 3.12 | Triplet (t) | 2H | 6.8 | -CH 2 -NH- ( β -position) |
| 7.50 – 8.50 | Broad (br s) | 4H | - | -NH -NH 3+ Cl − (Hydrazinium) |
Mechanistic Causality of 1 H Shifts
-
The tert-Butyl Singlet ( δ 1.41): The nine protons are magnetically equivalent due to rapid free rotation around the C-C and C-O bonds. They appear as a sharp, intense singlet. This peak acts as the internal quantitative benchmark for the entire spectrum.
-
The Propanoate Backbone ( δ 2.58 & 3.12): The backbone consists of an A2X2 spin system. The α -CH 2 is deshielded by the diamagnetic anisotropy of the adjacent ester carbonyl, pushing it to 2.58 ppm. The β -CH 2 is directly bonded to the hydrazinium nitrogen. The formal positive charge on the protonated hydrazine exerts a powerful inductive electron-withdrawing effect ( −I effect), stripping electron density from the β -carbon and deshielding its protons further downfield to 3.12 ppm.
-
The Hydrazinium Protons ( δ 7.50 – 8.50): Because the terminal nitrogen of the hydrazine is more basic, it is the primary site of protonation. The rapid quadrupolar relaxation of the nitrogen nuclei ( 14 N, I=1 ) combined with intermediate chemical exchange broadens these four protons into a single, wide mound.
13 C NMR Chemical Shift Assignments
Carbon-13 NMR provides an orthogonal layer of structural verification, completely free of homonuclear coupling complexities due to broadband proton decoupling[1].
Quantitative Data Summary ( 13 C NMR, 100 MHz, DMSO-d 6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 27.8 | Primary (CH 3 ) | -C(C H 3 ) 3 (tert-butyl methyls) |
| 32.5 | Secondary (CH 2 ) | -C H 2 -C=O ( α -position) |
| 45.8 | Secondary (CH 2 ) | -C H 2 -NH- ( β -position) |
| 80.2 | Quaternary (C) | -C (CH 3 ) 3 (tert-butyl quaternary) |
| 170.5 | Quaternary (C=O) | Ester Carbonyl |
Mechanistic Causality of 13 C Shifts
The quaternary carbon of the tert-butyl group is heavily deshielded ( δ 80.2) because it is directly bonded to the highly electronegative ester oxygen. The carbonyl carbon resonates at δ 170.5, which is highly characteristic of aliphatic esters. The β -CH 2 ( δ 45.8) is shifted significantly downfield relative to the α -CH 2 ( δ 32.5) due to the direct attachment to the electronegative, positively charged nitrogen atom[1].
Caption: Spin-system mapping and signal assignment logic for the propanoate backbone.
Trustworthiness: Establishing a Self-Validating System
To ensure absolute confidence in the structural assignment, the NMR data must be treated as a self-validating mathematical system:
-
The Integration Benchmark Test: Set the integration of the tert-butyl singlet ( δ 1.41) strictly to 9.00. The α -CH 2 and β -CH 2 triplets must integrate to 2.00±0.05 . If they integrate lower (e.g., 1.50), it is a definitive diagnostic of ester hydrolysis (loss of the tert-butyl group) or insufficient T1 relaxation during acquisition.
-
The Multiplicity Symmetry Test: The α and β protons form an isolated spin system. According to the n+1 rule, both must appear as triplets. More importantly, their coupling constants ( J ) must be mathematically identical ( J≈6.8 Hz). A mismatch in J -values instantly invalidates the structural assignment and suggests an impurity overlay.
References
-
Structure Determination of Organic Compounds (Pretsch, E. et al.), Journal of the American Chemical Society. URL:[Link]
-
Spectrometric Identification of Organic Compounds, 7th Ed. (Silverstein, R. M. et al.), University of Patras E-Class (Wiley). URL:[Link]
-
tert-Butyl 3-hydrazinylpropanoate hydrochloride (CAS 1949815-79-5), Chemikart. URL:[Link]
